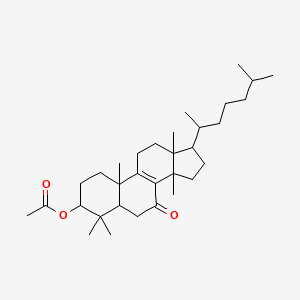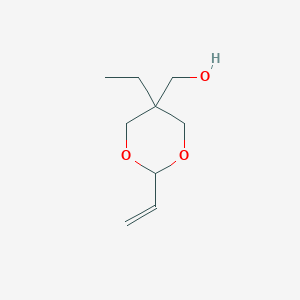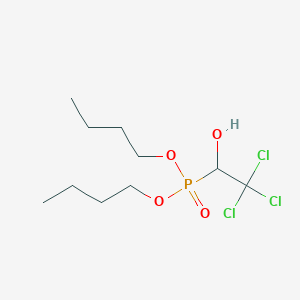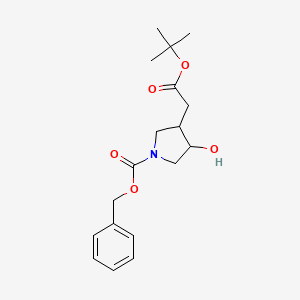
Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl group, and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium borohydride for reduction reactions.
Substitution: Benzyl chloride and a suitable base for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydroxyl compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-((tert-butoxycarbonyl)amino)propyl(methyl)carbamate .
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid .
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |
InChI Key |
HWYMPCCVUATUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


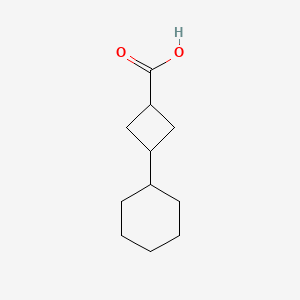
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
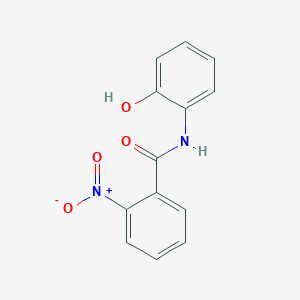
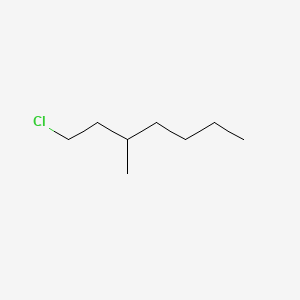

![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
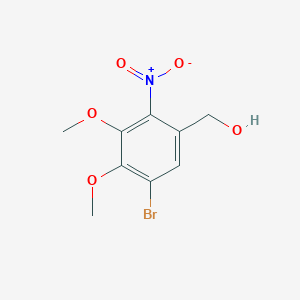
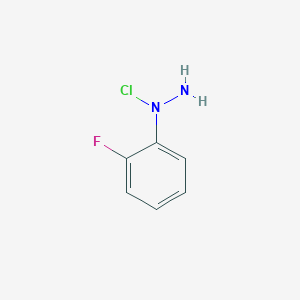
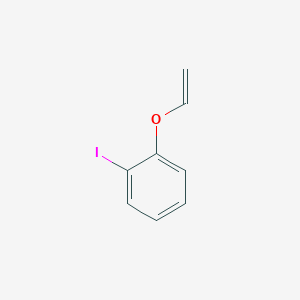
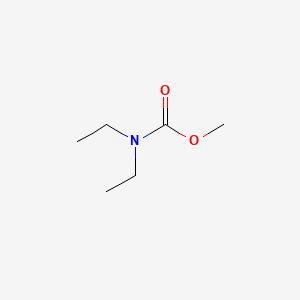
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
